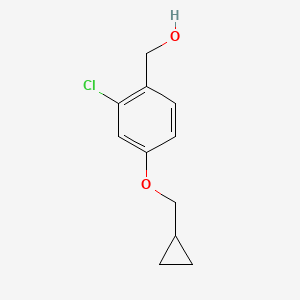

(2-Chloro-4-cyclopropylmethoxyphenyl)-methanol

Descripción general

Descripción

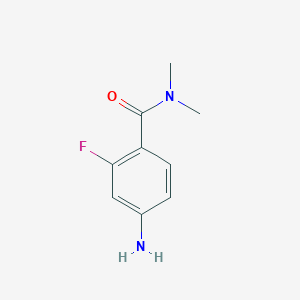

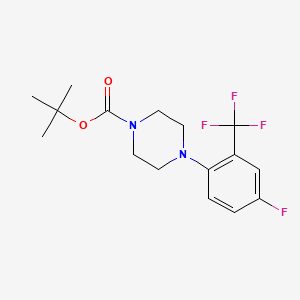

2-Chloro-4-cyclopropylmethoxyphenyl)-methanol, or CCCP, is a cyclic ether compound that has been studied extensively in recent years due to its potential applications in the field of scientific research. CCCP is an organic compound that is composed of a chloro group, a methoxy group, and a cyclopropyl group. It is a colorless liquid that is soluble in organic solvents, and it has been studied for its ability to act as a catalyst in various chemical reactions. CCCP has been found to have a wide range of applications in the fields of organic synthesis, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Aryl Cations from Aromatic Halides

The study by Protti et al. (2004) explores the photochemistry of aromatic halides, such as 4-chlorophenol and 4-chloroanisole, in various solvents. This research is significant for understanding the generation and reactivity of aryl cations, which are crucial intermediates in organic synthesis. The findings demonstrate that heterolysis in alcohols can provide a convenient route to aryl cations, leading to the arylation of pi nucleophiles. This process involves Wagner-Meerwein hydride and alkyl migrations, highlighting the cationic mechanism of addition to alkenes. The study provides insights into the photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cation, offering potential applications in the synthesis of arylated products (Protti, Fagnoni, Mella, & Albini, 2004).

Lewis-Acid-Catalyzed Reactions

Yao et al. (2009) investigated the BF3·OEt2-catalyzed reactions of bis(4-methoxyphenyl)methanol with cyclopropanes, leading to the formation of polysubstituted cyclopentenes and other products. This research is notable for its mild reaction conditions and moderate to good yields, highlighting the versatility of Lewis-acid-catalyzed reactions in organic synthesis. The study's results on the reactions of various methylenecyclopropanes provide valuable insights into the synthesis of cyclopentene derivatives, contributing to the field of synthetic chemistry (Yao, Shi, & Shi, 2009).

Gram-Scale Synthesis via Palladium-Catalyzed C-H Halogenation

Sun et al. (2014) presented a comparative study of traditional methods and palladium-catalyzed iterative C-H halogenation reactions for preparing (6-amino-2-chloro-3-fluorophenyl)methanol. The research highlights the advantages of the C-H functionalization strategy, such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity. This study offers significant contributions to the field of organic synthesis, especially in the context of gram-scale synthesis of multi-substituted arenes (Sun, Sun, & Rao, 2014).

Propiedades

IUPAC Name |

[2-chloro-4-(cyclopropylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLNOXKLMCHQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)

amine](/img/structure/B1400505.png)